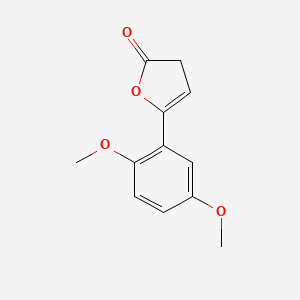

5-(2,5-dimethoxyphenyl)-3H-furan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-3H-furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-8-3-4-10(15-2)9(7-8)11-5-6-12(13)16-11/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEWFAGEQWDYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CCC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2,5 Dimethoxyphenyl 3h Furan 2 One and Its Precursors

Strategic Design and Retrosynthetic Analysis for 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the analysis begins by disconnecting the furanone ring to reveal key precursors.

A primary disconnection across the C-O and C-C bonds of the lactone ring suggests a γ-keto acid or a related precursor. This leads to the identification of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid as a logical precursor, which can be cyclized to form the target butenolide. Further disconnection of this γ-keto acid points to simpler starting materials: 1,4-dimethoxybenzene (B90301) and succinic anhydride (B1165640), which can be joined via a Friedel-Crafts acylation reaction.

Alternatively, a different retrosynthetic approach might involve the formation of the C5-aryl bond at a later stage. This strategy would start with a pre-formed furan-2-one core, which is then arylated at the 5-position. This highlights the importance of versatile building blocks in organic synthesis. researchgate.net

The ability of 5-substituted-furan-2(3H)-ones to form dienolates under basic conditions makes them valuable synthons for various transformations. nih.gov This reactivity can be exploited in a retrosynthetic strategy where the dimethoxyphenyl group is introduced via a reaction involving such a dienolate intermediate.

Classical and Established Synthetic Routes to the Furan-2-one Core

The synthesis of the furan-2-one core is well-established in organic chemistry, with several classical methods being routinely employed. These methods often involve cycloaddition and condensation reactions, as well as multi-step strategies for more complex derivatives.

Cycloaddition reactions, such as the Diels-Alder reaction, can be utilized to construct the six-membered ring precursors that can be subsequently transformed into furanones. numberanalytics.com For instance, furan (B31954) itself can act as a diene in [4+2] cycloaddition reactions to form bicyclic adducts that, upon further manipulation, can yield the desired lactone ring. numberanalytics.comnih.gov

Condensation reactions are a cornerstone of furanone synthesis. A widely used method is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aldehyde with hippuric acid to form an azlactone, a precursor to various heterocyclic compounds. nih.gov In the context of this compound, a precursor aldehyde like 2,5-dimethoxybenzaldehyde (B135726) could potentially be used in such a condensation strategy. Acid-catalyzed condensation of furan with aldehydes or ketones can also lead to the formation of precursors for substituted furans. pharmaguideline.comresearchgate.net

Another classical approach involves the intramolecular cyclization of γ-keto acids. This method is particularly relevant to the synthesis of the target compound, where 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid can be cyclized under acidic or dehydrating conditions to furnish the desired this compound.

The synthesis of highly substituted furan-2-ones often necessitates multi-step sequences. These strategies allow for the precise installation of various functional groups on the furanone core. For instance, a synthetic route could begin with the Paal-Knorr synthesis of a furan ring from a 1,4-dicarbonyl compound. pharmaguideline.com The resulting furan can then be functionalized through electrophilic substitution reactions like acylation, followed by further transformations to construct the lactone ring. pharmaguideline.com

A multi-step synthesis of this compound could start with the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride to produce the key intermediate, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid. This intermediate can then be subjected to reduction and subsequent cyclization to yield the target molecule. This approach offers good control over the substitution pattern of the final product.

The table below outlines a potential multi-step synthesis for the target compound.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 1,4-Dimethoxybenzene, Succinic anhydride | AlCl₃, Nitrobenzene | 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid |

| 2 | Reduction of Ketone | 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid | NaBH₄, Methanol | 4-(2,5-dimethoxyphenyl)-4-hydroxybutanoic acid |

| 3 | Lactonization | 4-(2,5-dimethoxyphenyl)-4-hydroxybutanoic acid | Acid catalyst (e.g., p-TsOH), Toluene, Heat | 5-(2,5-dimethoxyphenyl)-dihydrofuran-2(3H)-one |

| 4 | Dehydrogenation | 5-(2,5-dimethoxyphenyl)-dihydrofuran-2(3H)-one | DDQ or SeO₂ | This compound |

This table presents a hypothetical multi-step synthetic route.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methodologies. These modern approaches, including catalytic transformations and one-pot reactions, offer several advantages over classical methods.

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. organic-chemistry.org Transition metal catalysts, such as those based on palladium, gold, or copper, have been extensively used in the synthesis of furanones. organic-chemistry.org For example, palladium-catalyzed coupling reactions can be employed to introduce the aryl substituent at the 5-position of a pre-existing furanone ring. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral butenolides. nih.gov Chiral catalysts can be used to control the stereochemistry of the final product, which is particularly important for the synthesis of biologically active molecules.

The table below summarizes some catalytic methods applicable to furanone synthesis.

| Catalyst Type | Reaction | Application |

| Palladium | Cross-coupling | Arylation of furanone precursors |

| Gold | Cycloisomerization | Conversion of alkynols to furanones |

| Copper | Multicomponent reactions | One-pot synthesis of substituted furanones |

| Organocatalysts | Asymmetric synthesis | Enantioselective formation of chiral butenolides |

A multicomponent approach to the synthesis of furan-2(5H)-ones has been developed involving the reaction of an amine, an aldehyde, and an acetylenic ester. researchgate.net A similar strategy could potentially be adapted for the synthesis of the target compound, this compound, by carefully selecting the appropriate starting materials. For instance, a reaction between 2,5-dimethoxybenzaldehyde, an amine, and a suitable acetylenic ester could be explored. The use of catalysts like β-cyclodextrin in water can further enhance the sustainability of such processes. researchgate.net

Green Chemistry Principles in Scalable Synthesis

The scalable synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. A significant focus lies in the utilization of renewable starting materials and energy-efficient reaction conditions. While specific scalable green synthesis routes for this compound are not extensively detailed in publicly available literature, general green approaches for the synthesis of furanone derivatives are being actively investigated. These methodologies prioritize the use of non-toxic solvents, reusable catalysts, and atom-economical reactions.

One promising avenue is the use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions. Additionally, the development of solid acid catalysts and other heterogeneous catalysts is being explored to facilitate easier separation and recycling, thereby minimizing waste. The principles of minimizing derivatives and maximizing atom economy are central to these developing synthetic strategies. The application of microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and energy consumption.

Table 1: Application of Green Chemistry Principles in Furanone Synthesis

| Green Chemistry Principle | Application in Furanone Synthesis | Potential Impact on this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. | Reduced generation of byproducts and solvent waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Higher efficiency and less waste in precursor and final product synthesis. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Replacement of hazardous reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | Designing chemical products to be fully effective yet have little or no toxicity. | Not directly applicable to the synthesis itself, but to the final product's properties. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. | Utilization of water, supercritical fluids, or ionic liquids as reaction media. |

| Design for Energy Efficiency | Energy requirements should be recognized for their environmental and economic impacts and should be minimized. | Use of microwave irradiation or reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | Sourcing precursors from biomass or other renewable sources. |

| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. | Streamlining synthetic routes to avoid protection and deprotection steps. |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. | Employment of recyclable catalysts to improve efficiency and reduce waste. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. | Not directly applicable to the synthesis itself, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. | In-situ monitoring of reaction progress to optimize conditions and minimize side reactions. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. | Selection of less volatile and less reactive reagents and solvents. |

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing reaction conditions and improving yields. While specific studies on this exact molecule are limited, research on the formation of analogous 5-aryl-3H-furan-2-ones provides valuable insights.

Elucidation of Reaction Intermediates and Transition States

The formation of the furanone ring typically proceeds through a series of reactive intermediates. In multicomponent reactions, for instance, the initial step often involves the formation of a Michael acceptor, followed by the addition of a nucleophile. Subsequent intramolecular cyclization, often acid-catalyzed, leads to the formation of the lactone ring. The enolization of a carbonyl moiety and the subsequent interaction with other functional groups are key steps in this cyclization process. The elimination of small molecules like water or carbon dioxide can then lead to the final furanone product.

Computational studies, though not specifically reported for this compound, are instrumental in elucidating the structures of transient intermediates and the energies of transition states. Such theoretical calculations can help to predict the most favorable reaction pathways and identify potential bottlenecks in the synthesis. Spectroscopic techniques, such as in-situ NMR and FTIR, can also be employed to detect and characterize short-lived intermediates, providing experimental validation for proposed mechanisms.

Kinetic Profiling and Reaction Rate Determination

Kinetic studies are essential for quantifying the rates of reaction and understanding the factors that influence them. For the formation of similar 3,4,5-substituted furan-2(5H)-ones, studies have shown that the reactions can follow second-order kinetics. mdpi.comacs.org The rate of reaction is often dependent on the concentration of specific reactants, while being zero-order with respect to others. For example, in some multi-component syntheses of furanones, the reaction rate is influenced by the electronic nature of substituents on the aniline (B41778) ring, with electron-donating groups increasing the reaction rate. mdpi.com

High-Purity Isolation and Advanced Chromatographic Techniques for this compound

The isolation and purification of this compound to a high degree of purity is critical for its subsequent use and characterization. Advanced chromatographic techniques are the primary methods employed for this purpose.

Flash column chromatography using silica (B1680970) gel is a widely used and effective method for the purification of furanone derivatives. acs.orgmdpi.com The choice of eluent system, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate, is optimized to achieve efficient separation of the desired product from starting materials, reagents, and byproducts. acs.org The progress of the purification can be monitored by thin-layer chromatography (TLC).

For challenging separations, particularly for resolving stereoisomers, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) may be necessary. Chiral stationary phases can be employed for the separation of enantiomers if the molecule is chiral. nih.gov Furthermore, techniques like supercritical fluid chromatography (SFC) offer a greener alternative to traditional liquid chromatography, using supercritical carbon dioxide as the mobile phase, which reduces solvent consumption.

Recrystallization is another common technique for obtaining high-purity crystalline solids. nih.gov The choice of an appropriate solvent or solvent system is crucial for successful recrystallization, where the compound is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

Table 2: Advanced Chromatographic Techniques for Furanone Purification

| Technique | Principle | Application in this compound Purification |

| Flash Column Chromatography | Adsorption chromatography where the solvent is forced through the column with positive pressure. | Primary method for routine purification from reaction mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Liquid chromatography using high pressure to force the solvent through a column with a packed stationary phase. | High-resolution separation, purification of minor components, and analytical quantification. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Resolution of racemic mixtures if the target compound is chiral. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | A "green" alternative to HPLC with faster separation times and reduced organic solvent usage. |

| Thin-Layer Chromatography (TLC) | A simple and rapid technique for monitoring reaction progress and optimizing separation conditions for column chromatography. | Quick analysis of reaction mixtures and fractions from column chromatography. |

Chemical Reactivity and Derivatization Studies of 5 2,5 Dimethoxyphenyl 3h Furan 2 One

Reactions Governing the Furan-2-one Lactone Ring System

The furan-2-one ring, a butenolide structure, is an α,β-unsaturated lactone that possesses multiple reactive sites, making it a versatile precursor in organic synthesis. researchgate.netresearchgate.net Its chemistry is characterized by susceptibility to both nucleophilic and electrophilic attack, as well as its capacity for ring-opening and functionalization at various positions.

Nucleophilic and Electrophilic Reactivity of the Furanone Ring

The conjugated system of the furan-2-one ring, comprising the endocyclic double bond and the carbonyl group, dictates its reactivity. This arrangement creates two primary electrophilic centers: the carbonyl carbon (C2) and the β-carbon of the conjugated system (C4). Nucleophiles can attack the carbonyl carbon directly or add to the C4 position in a Michael-type 1,4-conjugate addition. The choice between these pathways is influenced by the nature of the nucleophile and the reaction conditions.

Furthermore, 2(3H)-furanones can act as alkylating agents, particularly when activated by a Lewis acid like aluminum chloride (AlCl₃). ekb.egeurekaselect.com This treatment can lead to the cleavage of the alkyl-oxygen bond, forming a resonance-stabilized carbocation that can then be attacked by nucleophilic solvents in an intermolecular fashion. ekb.egresearchgate.net The presence of an aryl group at the C5 position, as in the title compound, influences the stability of intermediates and the course of these reactions.

In reactions with nitrogen-containing nucleophiles, the site of attack can vary. Depending on the reagents and conditions, nucleophilic attack can be directed at either the carbonyl carbon or the C4 carbon of the lactone ring. nih.gov

Ring-Opening and Re-Cyclization Transformations

The lactone ring of 5-aryl-2(3H)-furanones is prone to opening under the action of various nucleophiles. researchgate.net This reaction is a hallmark of the furanone system and provides a route to acyclic compounds that can be used as intermediates for synthesizing other heterocyclic structures.

Strong nucleophiles such as amines and hydrazines readily attack the electrophilic carbonyl carbon (C2), leading to the cleavage of the endocyclic ester bond. For instance, treatment of 5-aryl-2(3H)-furanones with amines typically results in the formation of the corresponding amides. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) opens the ring to yield an acid hydrazide. nih.gov

These acyclic intermediates can undergo subsequent intramolecular cyclization. The acid hydrazide formed from the reaction with hydrazine can be cyclized into a pyridazinone derivative, demonstrating a complete transformation of the original heterocyclic core. nih.govnih.gov The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone with hydrazine or its derivatives in acidic solution at elevated temperatures also leads to the formation of 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov In some cases, the furanone can exist in equilibrium with its open-ring form, a (Z)-2,3-dihalo-4-oxo-butenoic acid, particularly in the presence of a base. nih.gov

Table 1: Selected Ring-Opening and Re-Cyclization Reactions of Furanones

| Reactant | Conditions | Intermediate Product | Final Product | Reaction Type |

|---|---|---|---|---|

| Amines | Refluxing ethanol | Amide | Amide | Ring-Opening nih.gov |

| Hydrazine Hydrate | - | Acid Hydrazide | Pyridazinone | Ring-Opening and Re-Cyclization nih.govnih.gov |

| Ethanol / Base | - | - | Ethyl Ester | Ring-Opening (Ethanolysis) nih.gov |

Functionalization at the 3H-Position and Alkylidene Derivatives

The methylene (B1212753) group at the 3-position (α to the carbonyl) of the 3H-furan-2-one ring is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate is a key intermediate for introducing substituents at the C3 position.

A significant application of this reactivity is the synthesis of 3-alkylidene or 3-arylidene derivatives. These compounds are typically formed through a condensation reaction between the furanone and an aldehyde or ketone. For example, the condensation of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone with aromatic aldehydes yields the corresponding 3-arylidenefuranone derivatives. nih.gov This reaction is analogous to the Knoevenagel condensation. The synthesis of E-alkylidene derivatives of 3H-furan-2-one can be achieved in a one-pot reaction from 4-pentynoic acid and an aldehyde, catalyzed by a Wilkinson's complex and 2-aminopyridine (B139424) system.

Reactivity of the 2,5-Dimethoxyphenyl Substituent

The 2,5-dimethoxyphenyl group attached at the C5 position of the furanone ring introduces its own set of reactive properties, primarily involving electrophilic substitution on the aromatic ring and chemical transformation of the methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Patterns

The substitution pattern on the benzene (B151609) ring is dictated by the directing effects of its existing substituents: two methoxy groups and the furanone ring itself. Methoxy groups (-OCH₃) are powerful activating substituents that direct incoming electrophiles to the ortho and para positions due to their strong electron-donating resonance effect. libretexts.orglibretexts.org Conversely, the furanone substituent, attached via its C5 carbon, is expected to be an electron-withdrawing and deactivating group.

In the 2,5-dimethoxyphenyl system, the positions ortho to the methoxy groups are C3 and C6 (relative to the C1-furanone bond), and the position para to the C2-methoxy group is C5 (which is already substituted). The C4 position is ortho to the C5-methoxy group. Therefore, electrophilic attack is strongly favored at the highly activated C3, C4, and C6 positions. The interplay between the strong activating effects of the two methoxy groups and the deactivating effect of the furanone ring, along with steric considerations, will determine the precise regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation. makingmolecules.commsu.edu

A powerful method for achieving regioselective functionalization is through directed ortho-metalation. For instance, (2,5-dimethoxyphenyl)diphenylphosphine oxide can undergo selective ortho-lithiation, allowing for the introduction of various electrophiles at a specific position on the ring. acs.org

Modifications and Transformations of Methoxy Groups

The two methoxy groups on the phenyl ring are susceptible to cleavage, a reaction known as demethylation, to yield the corresponding hydroxyl groups (phenols). This transformation is crucial for modifying the compound's properties and is typically achieved under stringent conditions using specific reagents. The cleavage of the stable aryl methyl ether bond is a well-established reaction in organic synthesis. rsc.org

A variety of reagents can effect this transformation, broadly classified into Lewis acids, Brønsted acids, and nucleophilic reagents. researchgate.net Boron tribromide (BBr₃) is a highly effective and widely used reagent for ether cleavage. nih.gov Other common systems include aluminum halides (like AlCl₃ or AlI₃), often in combination with nucleophiles such as ethanethiol (B150549) or sodium iodide. rsc.orgreddit.com Strong mineral acids like hydrobromic acid (HBr), often in acetic acid, can also cleave the ether bond at high temperatures. rsc.orgtandfonline.com

Table 2: Common Reagents for the Demethylation of Aryl Methoxy Groups

| Reagent Class | Specific Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acid | BBr₃ | Inert solvent (e.g., CH₂Cl₂) | nih.gov |

| Lewis Acid | AlCl₃ / Ethanethiol | Dichloromethane, 0 °C | rsc.org |

| Lewis Acid | AlI₃ | Acetonitrile, reflux | rsc.org |

| Brønsted Acid | 48% aq. HBr | High temperature (e.g., 115 °C) | rsc.orgtandfonline.com |

| Nucleophilic | LiCl in DMF | Reflux | reddit.com |

| Nucleophilic | Molten Pyridinium Hydrochloride | High temperature (e.g., 140 °C) | reddit.com |

The choice of reagent depends on the presence of other functional groups in the molecule. For 5-(2,5-dimethoxyphenyl)-3H-furan-2-one, a method must be selected that does not adversely affect the lactone ring. Lewis acid-based methods at lower temperatures are often preferred for their selectivity.

Development of Analogs and Homologs of this compound

The synthesis of analogs and homologs of this compound involves the modification of its core structure to explore structure-activity relationships (SAR) and to develop new compounds with tailored properties. General synthetic strategies for 5-aryl-3H-furan-2-ones, which can be adapted for this specific compound, include the Perkin reaction and the Stobbe condensation. wikipedia.orgwikipedia.orgbyjus.comlongdom.orgorganicreactions.org For instance, the Perkin reaction involves the condensation of an aromatic aldehyde, in this case, 2,5-dimethoxybenzaldehyde (B135726), with an acid anhydride (B1165640) like succinic anhydride in the presence of a weak base. wikipedia.orgbyjus.comlongdom.org The Stobbe condensation offers another route, reacting an aldehyde or ketone with a succinic acid ester. wikipedia.orgorganicreactions.orgjuniperpublishers.com

The introduction of heterocyclic and aliphatic moieties onto the this compound scaffold is a key strategy for creating new chemical entities. While specific examples for the 2,5-dimethoxyphenyl derivative are not extensively documented in publicly available literature, general methods for the derivatization of the furan-2(5H)-one core are well-established.

Heterocyclic Moieties: The furanone ring can be reacted with various nitrogen-containing nucleophiles to introduce heterocyclic fragments. For example, reactions with hydrazines can lead to the formation of pyridazinone derivatives. wikipedia.org The reaction of 5-aryl-3H-furan-2-ones with diazonium salts has been shown to yield 3-triazolylhydrazonofuran-2(3H)-ones. documentsdelivered.com These reactions demonstrate the potential to append various heterocyclic systems, such as triazoles, pyrazoles, and other nitrogen-containing rings, to the butenolide core, thereby modulating its physicochemical and biological properties.

Aliphatic Moieties: The introduction of aliphatic groups can be achieved through several synthetic transformations. Alkylation reactions at various positions of the furanone ring can be performed to introduce simple alkyl chains. Furthermore, the butenolide scaffold can serve as a starting point for the synthesis of more complex structures incorporating aliphatic rings or chains.

A summary of potential synthetic strategies for introducing these moieties is presented below:

| Moiety Type | Synthetic Strategy | Potential Reagents | Reference |

|---|---|---|---|

| Heterocyclic | Ring transformation | Hydrazine derivatives, Diazonium salts | wikipedia.orgdocumentsdelivered.com |

| Aliphatic | Alkylation | Alkyl halides | General knowledge |

Systematic structural modifications of the this compound molecule are crucial for understanding its structure-activity relationships (SAR). These modifications typically involve altering the substitution pattern on the phenyl ring, modifying the furanone ring, or changing the linker between these two parts.

Research on related 5-arylated 2(5H)-furanones has shown that the nature and position of substituents on the aromatic ring can significantly influence the compound's biological activity. wikipedia.org For the 2,5-dimethoxyphenyl analog, modifications could include:

Alteration of the Methoxy Groups: The methoxy groups on the phenyl ring can be demethylated to hydroxyl groups, converted to other alkoxy groups, or replaced with other electron-donating or electron-withdrawing substituents.

Substitution on the Furanone Ring: The hydrogen atoms on the furanone ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Modification of the Lactone Ring: The lactone ring itself can be opened or rearranged to form other heterocyclic systems, as seen in the conversion to pyridazinones. wikipedia.org

These systematic modifications allow for a detailed exploration of the chemical space around the parent compound, which is essential for optimizing its properties for specific research applications.

Photochemical and Thermal Degradation Pathways in Solution and Solid State

Photochemical Degradation: Furanones are known to undergo various photochemical reactions. Upon exposure to UV light, 2(3H)- and 2(5H)-furanones can undergo isomerization and decomposition. researchgate.net The primary photochemical process for 2(3H)-furanones is often decarbonylation to yield vinyl ketenes. The photochemistry of 5-aryl-2(3H)-furanones has been reported to involve complex rearrangements. documentsdelivered.com In solution, the presence of photosensitizers or reactive oxygen species can lead to photooxidation or other degradation pathways. The specific degradation products would depend on the solvent and the presence of other reactive species.

A summary of potential degradation pathways is presented in the table below:

| Condition | Degradation Pathway | Potential Products | Reference |

| Photochemical (UV) | Isomerization, Decarbonylation, Rearrangement | Isomers, vinyl ketenes, rearranged products | documentsdelivered.comresearchgate.net |

| Thermal | Decarbonylation, Ring Opening | Acrolein, carbon monoxide, smaller fragments | researchgate.net |

It is important to note that these are generalized pathways, and the specific degradation profile of this compound would require dedicated experimental investigation.

Advanced Spectroscopic Characterization and Computational Analysis of 5 2,5 Dimethoxyphenyl 3h Furan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one- and two-dimensional experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's stereochemistry and conformational preferences.

¹H NMR: This technique would provide information on the chemical environment, number, and connectivity of protons. For 5-(2,5-dimethoxyphenyl)-3H-furan-2-one, one would expect to see distinct signals for the protons on the furanone ring, the dimethoxyphenyl ring, and the methoxy (B1213986) groups. The chemical shifts (δ), integration values, and coupling constants (J) would be critical for initial assignments.

¹³C NMR: This experiment would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the lactone, the sp² carbons of the aromatic and furanone rings, the sp³ carbon of the furanone ring, and the methoxy carbons.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment, COSY would reveal proton-proton couplings, helping to identify adjacent protons, such as those on the furanone and aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduresearchgate.net It is essential for connecting molecular fragments, for instance, linking the furanone ring to the dimethoxyphenyl ring through the C-C single bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, even if they are not directly bonded. researchgate.netresearchgate.net NOESY is crucial for determining the relative stereochemistry and preferred conformation of the molecule. researchgate.net

A hypothetical data table for the expected NMR signals is presented below. Actual experimental values would be required for a definitive analysis.

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H J-coupling (Hz) | COSY Correlations | HMBC Correlations |

| C-2 | ~174 | - | - | - | - | H-3, H-4 |

| C-3 | ~35 | ~3.0 | dd | J₃,₄, J₃,₅ | H-4, H-5 | C-2, C-4, C-5 |

| C-4 | ~130 | ~6.2 | d | J₄,₃ | H-3 | C-2, C-3, C-5 |

| C-5 | ~80 | ~5.8 | d | J₅,₃ | H-3 | C-2, C-3, C-4, C-1' |

| C-1' | ~125 | - | - | - | - | H-3', H-4', H-6' |

| C-2' | ~153 | - | - | - | H-3', OMe | |

| C-3' | ~115 | ~6.9 | d | J₃',₄' | H-4' | C-1', C-2', C-5' |

| C-4' | ~118 | ~7.0 | t | J₄',₃', J₄',₆' | H-3', H-6' | C-2', C-5', C-6' |

| C-5' | ~154 | - | - | - | H-4', H-6', OMe | |

| C-6' | ~113 | ~6.8 | d | J₆',₄' | H-4' | C-1', C-2', C-5' |

| OMe (C-2') | ~56 | ~3.8 | s | - | - | C-2' |

| OMe (C-5') | ~56 | ~3.8 | s | - | - | C-5' |

Note: This table is illustrative. The actual chemical shifts and coupling constants would need to be determined experimentally.

The rotation around the single bond connecting the furanone and dimethoxyphenyl rings leads to different possible conformations. um.es Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers. researchgate.netresearchgate.net The results of these calculations, combined with experimental NOESY data, would help determine the most stable conformation in solution. um.esnih.gov For instance, NOE correlations between protons on the furanone ring and protons on the phenyl ring would establish their spatial proximity and define the torsional angle between the two rings.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion, which in turn confirms the molecular formula (C₁₂H₁₂O₄). Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern. This pattern provides a structural fingerprint and helps confirm the connectivity of the atoms. chemguide.co.uk

Key expected fragmentation pathways for 3(2H)-furanones often involve:

Loss of CO: A common fragmentation for lactones.

Cleavage of the side chain: The bond between the furanone and phenyl rings could break.

Retro-Diels-Alder reactions: If applicable to the specific ring system.

Loss of methoxy groups or formaldehyde from the dimethoxyphenyl moiety.

Analysis of these fragments helps to piece together the structure of the original molecule. imreblank.chlibretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

IR Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for:

C=O stretch (lactone): A strong band typically around 1750-1780 cm⁻¹.

C=C stretch (aromatic and furanone): Bands in the 1600-1450 cm⁻¹ region.

C-O stretch (ether and lactone): Strong bands in the 1300-1000 cm⁻¹ region.

=C-H and C-H stretch: Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and C=C bonds of the aromatic system.

Computational DFT calculations can predict the vibrational frequencies, which can then be compared with experimental spectra to aid in the assignment of complex vibrational modes. globalresearchonline.net

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=O (lactone) | 1780 - 1750 (strong) |

| C=C (aromatic) | 1600 - 1450 |

| C-O (ether/ester) | 1300 - 1000 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions. These transitions are associated with the conjugated systems of the dimethoxyphenyl ring and the α,β-unsaturated lactone. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) would provide insight into the extent of electronic conjugation between the aromatic ring and the furanone moiety. The conformation of the molecule significantly influences this conjugation; a more planar arrangement would lead to a red shift (longer λ_max) in the absorption spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state. nih.govresearchgate.net It would unambiguously establish the relative arrangement of the furanone and dimethoxyphenyl rings.

Furthermore, the crystal structure reveals how the molecules pack together in the crystal lattice. This analysis identifies intermolecular interactions, such as hydrogen bonds (if applicable), π-π stacking between aromatic rings, or other van der Waals forces, which govern the supramolecular architecture of the solid. nih.govsemanticscholar.org

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry serves as a powerful tool for investigating the structural, electronic, and spectroscopic properties of molecules, offering insights that complement and guide experimental research. For this compound, quantum mechanical investigations provide a detailed understanding of its molecular characteristics at the atomic level. These theoretical approaches are crucial for predicting its behavior, reactivity, and interaction with other chemical species.

Density Functional Theory (DFT) Calculations for Optimized Geometries, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. mdpi.comnih.gov It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For furanone derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy when compared to experimental data. researchgate.netresearchgate.net

Beyond structural optimization, DFT is used to explore the electronic structure. Key parameters derived from these calculations are global reactivity descriptors, which help in understanding the chemical behavior of the molecule. These include:

Chemical Hardness (η): This descriptor measures the resistance to a change in the electron distribution of a molecule. mdpi.com It is calculated from the energies of the frontier molecular orbitals. mdpi.com

Electronic Chemical Potential (μ): This parameter indicates the tendency of electrons to escape from a system. mdpi.commdpi.com It is related to the molecule's capacity for charge transfer in its ground state. mdpi.com

Global Electrophilicity Index (ω): This index, proposed by Parr et al., quantifies the electrophilic character of a molecule on a relative scale, allowing for the prediction of how the molecule will behave as an electron acceptor. mdpi.com

These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com DFT-based reactivity descriptors have proven to be reliable for predicting the reactivity and regioselectivity in various reactions involving furan (B31954) and its derivatives. mdpi.com

| Parameter | Definition | Typical Significance for Furanone Derivatives |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides accurate bond lengths and angles, forming the basis for all other computational analyses. |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud (η = εLUMO − εHOMO). mdpi.com | A higher value indicates greater stability and lower reactivity. |

| Chemical Potential (μ) | The escaping tendency of electrons from the ground state (μ = (εLUMO + εHOMO) / 2). mdpi.com | A negative value indicates the molecule will act as an electron donor. mdpi.com |

| Electrophilicity (ω) | The ability of a species to accept electrons (ω = μ² / 2η). mdpi.com | Quantifies the molecule's electrophilic nature and helps predict its interaction with nucleophiles. |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comajchem-b.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The analysis of these orbitals is critical for understanding intermolecular charge transfer and the molecule's stability. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_gap), is a significant indicator of chemical reactivity and stability. mdpi.comnih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For furanone derivatives, modifications to the molecular structure can significantly alter the energy levels of these orbitals, thereby tuning the electronic properties and reactivity. ajchem-b.com

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule. researchgate.net By mapping the electrostatic potential onto the electron density surface, MEPs identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov These maps are invaluable for predicting where a molecule is likely to interact with other species, such as in electrophilic or nucleophilic attacks. researchgate.net

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as the primary electron donor. nih.gov | Indicates the regions of the molecule most susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as the primary electron acceptor. nih.gov | Indicates the regions of the molecule most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (E_gap) | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity and polarizability. nih.gov |

| Electrostatic Potential (ESP) Surface | A map of the charge distribution on the molecular surface. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting intermolecular interactions. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical calculations like DFT are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. youtube.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For a flexible molecule like this compound, which has rotational freedom around the bond connecting the furanone and phenyl rings, MD simulations can explore its conformational landscape. This involves identifying the different low-energy shapes (conformers) the molecule can adopt and the transitions between them. This is crucial as the biological or chemical activity of a molecule can be dependent on its specific conformation.

Furthermore, MD simulations are essential for studying solvation effects. By explicitly including solvent molecules in the simulation box, it is possible to model how the solvent influences the structure, dynamics, and conformational preferences of the solute. nih.gov These simulations can reveal details about specific solute-solvent interactions, such as hydrogen bonding, and provide a more realistic model of the molecule's behavior in solution compared to gas-phase calculations. youtube.comnih.gov

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures. researchgate.net This synergy between theoretical calculations and experimental spectroscopy is a powerful approach for structural elucidation. ruc.dk

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.netnih.gov By calculating the chemical shifts for all possible stereoisomers or constitutional isomers of a compound, a direct comparison with the experimental spectrum can unambiguously determine the correct structure. nih.gov The accuracy of the prediction is often assessed using metrics like the Mean Absolute Error (MAE) between the computed and experimental values. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netnih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations can help assign the absorption bands observed in experimental spectra to specific electronic transitions, such as π→π* or n→π* transitions, providing insight into the electronic structure of the molecule. researchgate.netmdpi.com

| Spectroscopic Technique | Computational Method | Predicted Parameters | Purpose of Comparison |

|---|---|---|---|

| NMR (¹H, ¹³C) | DFT with GIAO method nih.govresearchgate.net | Isotropic chemical shifts (δ in ppm) | Structural verification, assignment of signals, determination of relative configuration. nih.gov |

| UV-Vis | Time-Dependent DFT (TD-DFT) mdpi.comresearchgate.net | Maximum absorption wavelengths (λ_max), oscillator strengths | Assignment of electronic transitions, understanding chromophores, correlating structure with optical properties. researchgate.net |

Investigation of Biological and Mechanistic Activities of 5 2,5 Dimethoxyphenyl 3h Furan 2 One Excluding Human Clinical Trial Data, Dosage, Safety, and Adverse Effects

Structure-Activity Relationship (SAR) Studies for 5-(2,5-dimethoxyphenyl)-3H-furan-2-one and its Derivatives

The biological activity of this compound and its analogs is intricately linked to their chemical structures. SAR studies have elucidated how specific chemical modifications can enhance or diminish their therapeutic potential.

Influence of Substituent Effects on Biological Activity

The nature and position of substituents on both the furanone ring and the phenyl ring play a crucial role in the biological activity of this class of compounds. Research on related furanone derivatives has demonstrated that the introduction of certain functional groups can significantly impact their cytotoxic and other biological effects.

For instance, studies on 5-arylidene-2(5H)-furanone derivatives have shown that the presence of halogen atoms or a nitro group on the aromatic ring can increase cytotoxicity. nih.gov Specifically, a derivative with a 3-nitrobenzylidene group was found to be the most potent in a series of synthesized compounds. nih.gov Furthermore, the presence of chlorine atoms on the furanone ring, in conjunction with a trimethoxyphenyl moiety, is thought to enhance a compound's potential as a pharmaceutical agent by influencing its interaction with biological targets.

The methoxy (B1213986) groups on the phenyl ring are also significant contributors to the biological activity. In related compounds, the presence of methoxy groups has been associated with enhanced radical scavenging abilities, contributing to antioxidant effects.

Stereochemical Effects on Activity Profiles

Stereochemistry is a critical determinant of the biological activity of chiral furanone derivatives. The spatial arrangement of atoms can significantly influence how a molecule interacts with its biological target.

For chiral 2-substituted-3(2H)-furanones, enantiomers can exhibit notable differences in their biological properties, including their organoleptic characteristics. nih.gov In the context of anticancer activity, studies on 5-substituted dihydro- and 5H-furan-ones have indicated that the stereochemistry of both the furanone ring and a hydroxylated side chain can modify their in vitro growth inhibitory activity against cancer cell lines. researchgate.net This suggests that a specific stereoisomer of this compound may exhibit more potent or selective activity compared to its enantiomer. The precise stereochemical requirements for optimal activity are a key area of investigation in the development of furanone-based therapeutic agents.

Molecular Target Identification and Pathway Elucidation

Understanding the molecular targets and the cellular pathways affected by this compound is essential for elucidating its mechanism of action. Research on this and structurally similar compounds has identified several key molecular interactions and effects on cellular signaling.

Enzyme Inhibition and Activation Studies

Furanone derivatives have been shown to interact with and modulate the activity of various enzymes. For example, 3,4-dihalogeno-2(5H)-furanone derivatives have demonstrated anticancer activity through the inhibition of key enzymes such as topoisomerase I. nih.gov

While direct studies on this compound are limited, research on compounds with similar structural motifs provides valuable insights. For instance, a pyrazoline compound synthesized from a chalcone containing a dimethoxyphenyl group has been identified as a promising tyrosinase inhibitor. researchgate.net This suggests that the dimethoxyphenyl moiety may play a role in the inhibition of specific enzymes. Further investigation is needed to determine the specific enzymatic targets of this compound.

Receptor Binding and Ligand-Protein Interaction Mechanisms

The interaction of small molecules with specific protein receptors is a fundamental aspect of their biological activity. The 2,5-dimethoxyphenyl group present in the target compound is a key structural feature found in various psychoactive phenethylamines known to interact with serotonin (B10506) receptors. frontiersin.orgnih.gov Although the furanone core is different, the shared phenyl moiety suggests a potential for interaction with similar receptor types.

Molecular docking studies on other furanone derivatives have provided insights into their binding mechanisms. For example, a furan-containing compound was shown through molecular docking to interact and bind efficiently with the colchicine-binding site of tubulin, leading to microtubule depolymerization. nih.gov This highlights the potential for furanone-based compounds to disrupt cellular structures through direct protein binding.

Modulation of Cellular Signaling Pathways

Furanone derivatives can exert their biological effects by modulating various cellular signaling pathways that are critical for cell survival, proliferation, and death.

A study on a synthetic furan-containing compound demonstrated its ability to induce G2/M cell cycle arrest and subsequent apoptosis in human fibrosarcoma cells. nih.gov The apoptotic process was found to be associated with both the mitochondrial and death receptor pathways. nih.gov This indicates that such compounds can interfere with the normal progression of the cell cycle and trigger programmed cell death.

Furthermore, the broader class of natural compounds to which furanones belong, such as flavonoids, are known to modulate a variety of signaling pathways implicated in cancer and other diseases. These pathways include the NF-κB, Akt, and MAPK signaling cascades. By influencing these pathways, such compounds can affect processes like inflammation, cell proliferation, and survival.

Activity in In Vitro Cellular and Biochemical Models

Following a comprehensive review of scientific literature, no specific studies investigating the in vitro biological and mechanistic activities of the chemical compound this compound were identified. Research on the broad class of furanones and its derivatives is extensive; however, data focusing explicitly on the 2,5-dimethoxyphenyl substituted variant is not available in the reviewed sources. The subsequent sections reflect this lack of specific data.

Antimicrobial Activity Mechanisms (e.g., antibacterial, antifungal, anti-biofilm mechanisms)

There is no specific research available on the antimicrobial, antifungal, or anti-biofilm mechanisms of this compound.

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

No studies detailing the antiproliferative or apoptosis-inducing mechanisms of this compound in cancer cell lines were found in the public domain.

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant and free radical scavenging mechanisms of this compound have not been specifically investigated in the available scientific literature.

Anti-inflammatory Mechanisms in Cell-Based Assays

There are no specific studies on the anti-inflammatory mechanisms of this compound in cell-based assays.

Activity in In Vivo Non-Human Models (Mechanistic and Pharmacodynamic Focus)

Consistent with the lack of in vitro data, there is no available research on the in vivo activity of this compound in non-human models.

Pharmacodynamic Biomarker Modulation

No information is available regarding the modulation of pharmacodynamic biomarkers by this compound in non-human in vivo models.

Target Engagement Studies in Animal Models

Currently, there is a lack of publicly available scientific literature detailing target engagement studies of this compound in animal models. While the broader class of furanones has been investigated for various biological activities, specific data on how this particular compound interacts with its molecular targets in a living organism is not available. Such studies are crucial for understanding the mechanism of action and for the development of therapeutic agents. Future research in this area would need to focus on identifying the specific cellular components that bind to this compound and demonstrating this interaction in relevant animal models of disease.

Omics Approaches for Global Biological Impact Analysis

The application of "omics" technologies, such as proteomics, transcriptomics, and metabolomics, provides a comprehensive and unbiased view of the global biological effects of a compound. However, at present, there are no published studies that have employed these approaches to investigate the biological impact of this compound.

Proteomics for Protein Target Identification

There is no available data from proteomic studies to identify the protein targets of this compound. Proteomic techniques, such as chemical proteomics or thermal proteome profiling, are powerful tools for identifying the direct binding partners of a small molecule within the complex environment of a cell. The application of these methods would be a critical step in elucidating the mechanism of action of this compound.

Transcriptomics for Gene Expression Alterations

Information regarding the impact of this compound on global gene expression is currently unavailable. Transcriptomic analyses, including microarray and RNA-sequencing, would be instrumental in revealing the cellular pathways and biological processes that are modulated by this compound. Such studies could provide valuable insights into its potential therapeutic applications and off-target effects.

Metabolomics for Metabolic Pathway Perturbations

There is no existing research on the effects of this compound on cellular metabolism. Metabolomic profiling would allow for the comprehensive analysis of changes in endogenous small-molecule metabolites following treatment with the compound. This would help to identify the metabolic pathways that are perturbed by this compound and contribute to a more complete understanding of its biological activity.

Emerging Applications and Future Research Trajectories for 5 2,5 Dimethoxyphenyl 3h Furan 2 One

Applications in Materials Science and Polymer Chemistry

The furanone ring system, with its inherent reactivity and potential for functionalization, presents intriguing possibilities in the realm of materials science and polymer chemistry. Although direct polymerization of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one has not been reported, the general class of furan-based compounds is being actively explored for the creation of new polymers with unique properties.

Furan-based compounds, particularly derivatives like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are considered key bio-based building blocks for polyesters. rsc.orgmdpi.com These furanic polymers are being investigated as sustainable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgmdpi.com The synthesis of furan-containing polymers often involves step-growth polymerization methods to create polyesters and polyamides. researchgate.net For instance, the enzymatic polymerization of dimethyl 2,5-furan dicarboxylate has been successfully demonstrated, yielding high-molecular-weight polyesters. rsc.org

The furanone moiety itself, or derivatives thereof, could potentially serve as a monomer or a co-monomer in polymerization reactions. The double bond within the furanone ring offers a site for addition polymerization, while the lactone functionality could be susceptible to ring-opening polymerization under specific conditions. Furthermore, the synthesis of furanophane dienes and their subsequent polymerization to linear polymers highlights the potential for creating complex macromolecular architectures based on the furan (B31954) scaffold. sacredheart.edu The ability to introduce various substituents onto the furanone ring, as in the case of this compound, allows for the fine-tuning of the resulting polymer's properties, such as thermal stability, solubility, and mechanical strength.

| Furan-Based Monomer | Resulting Polymer Type | Potential Application |

|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF) | Bio-based packaging materials (alternative to PET) |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Copolyesters | Versatile building block for various polymeric materials |

| (E,E)-[6.2]-(2,5)furanophane-1,5-diene | Linear polymer with macrocyclic units | Materials for cation complexation |

The electronic properties of furanone derivatives are an area of growing interest. Theoretical studies on compounds like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone have been conducted to understand their electronic structure and reactivity. researchgate.net While research into the photoactive and electronic applications of furanones is still in its early stages, the conjugated system present in the furanone ring suggests potential for use in electronic materials.

The synthesis of 5-aryl-3-((E)-3-phenylallylidene)-2(3H)-furanones has revealed interesting photophysical properties, with their emission spectra showing a significant red shift with increasing solvent polarity. researchgate.net This solvatochromic behavior indicates a change in the electronic distribution in the excited state, a property that can be exploited in the design of sensors and imaging agents. The incorporation of aromatic substituents, such as the 2,5-dimethoxyphenyl group in the title compound, could further enhance these electronic properties by extending the π-conjugated system. The development of furan-based polymers for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) represents a promising avenue for future research.

Role in Analytical Chemistry and Sensor Development

Furanone derivatives have established a niche in analytical chemistry, primarily as reagents for derivatization and as standards for chromatographic analysis. The reactivity of the furanone ring allows for the development of sensitive and selective detection methods.

Certain furanone compounds are utilized as analytical standards in gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comsielc.comsigmaaldrich.com For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a compound found in various food products, is available as a certified analytical standard for quality control purposes. sigmaaldrich.com The use of such standards is crucial for the accurate quantification of these compounds in complex matrices like food and environmental samples. mdpi.com

Furthermore, furanone derivatives like fluorescamine (B152294) and 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) are well-known fluorogenic reagents. mdpi.com These non-fluorescent molecules react with primary amines to produce highly fluorescent products, enabling the sensitive detection of amino acids, peptides, and proteins in various analytical techniques, including electrophoresis and chromatography. mdpi.com

| Furanone Derivative | Analytical Application | Detection Principle |

|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Analytical Standard | Chromatographic quantification (GC, HPLC) |

| Fluorescamine | Fluorogenic Reagent | Reaction with primary amines to form fluorescent products |

| 2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) | Fluorogenic Reagent | Reaction with primary amines to form fluorescent products |

The development of furanone-based molecular probes and sensors is an emerging area of research. The ability of the furanone scaffold to be functionalized with various recognition elements and signaling units makes it an attractive platform for sensor design. A fluorescence detection method for 4-hydroxy-2,5-dimethyl-3(2H)-furanone has been developed based on fluorescence resonance energy transfer (FRET) and competitive host-guest recognition. mdpi.com This sensor utilizes a composite material to quench the fluorescence of a dye, which is then restored in the presence of the target furanone, allowing for its sensitive detection. mdpi.com

The inherent fluorescence of some furanone derivatives can also be harnessed for sensing applications. As previously mentioned, the solvatochromic properties of certain 5-aryl-3-((E)-3-phenylallylidene)-2(3H)-furanones could be exploited to develop sensors for solvent polarity or to probe specific microenvironments in biological systems. researchgate.net The synthesis of furanone derivatives that can selectively bind to specific analytes, leading to a measurable change in their optical or electrochemical properties, is a key objective for future research in this field.

Catalysis and Ligand Design Incorporating Furan-2-one Frameworks

The furan-2-one framework and its derivatives have shown potential in the fields of catalysis and ligand design. The oxygen and carbonyl groups of the furanone ring can act as coordination sites for metal ions, making them suitable components for the construction of metal complexes with catalytic activity.

The synthesis of furan-2(5H)-ones can be achieved through various catalytic methods, including the use of rhodium(III) catalysts in domino reactions. acs.org This highlights the interaction between the furanone precursor and the metal catalyst. More directly, furan-containing ligands have been used to synthesize transition metal complexes. For example, copper(II) complexes with a furan-containing aroylhydrazonic ligand have been synthesized and characterized. rsc.orgnih.gov Similarly, furan-2-aldehyde thiosemicarbazone has been used to create complexes with various transition metals. researchgate.net These studies demonstrate the ability of the furan ring to coordinate with metal centers, a fundamental requirement for the design of new catalysts.

Furthermore, the furan ring has been incorporated into more complex ligand systems. For instance, a palladium catalyst featuring a hydroxyterphenylphosphine ligand has been shown to be effective in the synthesis of benzofurans. nih.gov The concept of using furan derivatives as ligands is further exemplified by the synthesis of a boron analogue of furan, the 2-substituted-1,2-oxaborolide, which can coordinate to transition metals. acs.org While specific catalytic applications of complexes containing the this compound ligand have not been reported, the general principles of ligand design suggest that this compound could be a viable candidate for the development of new catalysts for a variety of organic transformations. The dimethoxyphenyl substituent could influence the electronic properties and steric environment of the metal center, thereby modulating the catalyst's activity and selectivity.

Sustainable Production and Biotransformation Studies

The increasing demand for environmentally benign chemical processes has spurred research into sustainable methods for producing valuable compounds. For furanone derivatives, this often involves leveraging renewable biomass resources and biocatalytic transformations.

The synthesis of the furanone core can be approached through platform chemicals derived from biomass. researchgate.net Lignocellulosic biomass, a plentiful and renewable resource, can be processed to yield key intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-diformylfuran (DFF). researchgate.netmdpi.com Catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed to efficiently convert various carbohydrates such as fructose, glucose, and sucrose (B13894) into these furan-based platforms. mdpi.comresearchgate.net For instance, an efficient system using a bromide source, a disulfide, and dimethyl sulfoxide (B87167) (DMSO) has been shown to produce DFF from different carbohydrates in good yields. mdpi.com Another innovative approach is the electrocatalytic oxidation of furfural, another biomass-derived chemical, to produce 5-hydroxy-2(5H)-furanone, a key intermediate, using water as the oxygen source. rsc.org These pathways represent a significant step towards reducing reliance on fossil fuels for the production of complex chemicals like this compound. researchgate.net

Biotransformation offers a complementary strategy for the sustainable synthesis and modification of furan-containing molecules. The metabolism of furans is often mediated by cytochrome P450 (P450) enzymes, which catalyze the oxidation of the furan ring. researchgate.netnih.gov This process can lead to the formation of reactive intermediates, which are then involved in various metabolic pathways. nih.gov Studies on compounds with similar structural motifs provide insight into the potential biotransformation of this compound. For example, the biotransformation of methoxy-substituted flavones by entomopathogenic filamentous fungi like Beauveria bassiana has been shown to yield demethylated and glycosylated products. mdpi.com Similarly, microbial systems, such as Cunninghamella species, have been used to study the metabolism of various organic compounds, revealing reactions like aromatic hydroxylation and N-dealkylation. nih.gov These biocatalytic reactions could be harnessed for the targeted modification of the dimethoxyphenyl moiety or the furanone ring, potentially leading to novel derivatives with unique properties.

| Transformation Type | Description | Example Organism/System | Potential Application |

|---|---|---|---|

| Ring Oxidation | Oxidation of the furan ring, often catalyzed by Cytochrome P450 enzymes, leading to reactive intermediates like cis-enediones. researchgate.net | Rat Liver Microsomes nih.gov | Generation of reactive handles for further chemical modification. |

| Demethylation | Removal of a methyl group from a methoxy (B1213986) substituent on the aromatic ring. | Beauveria bassiana mdpi.com | Creation of hydroxylated derivatives with altered solubility and biological activity. |

| Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring. | Cunninghamella species nih.gov | Synthesis of phenolic derivatives. |

| Glycosylation | Attachment of a sugar moiety, often following another transformation like demethylation. | Beauveria bassiana mdpi.com | Modification of pharmacokinetic properties. |

Integration with Artificial Intelligence and Machine Learning in Chemical Space Exploration

The vastness of chemical space—estimated to contain between 1060 and 10200 molecules—presents both a monumental challenge and an incredible opportunity for discovering novel compounds. uio.no Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools for navigating this space, accelerating the design-make-test-analyze cycle in chemical discovery. nih.govnih.gov

Generative AI models, such as recurrent neural networks and transformers, can learn the underlying rules of chemical structures from large datasets and generate novel molecules with desired properties. uio.nonih.gov These models can be trained on databases of known bioactive compounds to explore the "drug-like" chemical space and design new scaffolds. nih.govchimia.ch For a target like this compound, generative models could be used to create a focused library of analogues by modifying the substitution pattern on the phenyl ring or the furanone core, optimizing for specific biological activities or physicochemical properties. nih.gov Tools like DarkChem use deep learning to map molecules into a latent space, where sparse regions can be targeted for the generation of entirely new compounds. arxiv.org

| AI/ML Application | Description | Impact on Chemical Research |

|---|---|---|

| Chemical Space Exploration | Using generative models to design novel molecules with specific properties by learning from existing chemical data. chimia.charxiv.org | Accelerates the discovery of new leads by exploring uncharted areas of chemical space. nih.gov |

| Retrosynthetic Analysis | Predicting synthetic pathways for a target molecule by breaking it down into simpler, commercially available precursors. nih.govdigitellinc.com | Reduces the time and resources spent on designing and troubleshooting synthetic routes. |

| Reaction Optimization | Predicting the optimal conditions (catalyst, solvent, temperature) for a chemical reaction to maximize yield and minimize byproducts. technologynetworks.com | Improves the efficiency and sustainability of chemical manufacturing. |

| Property Prediction | Forecasting the physicochemical and biological properties of a molecule before it is synthesized. chimia.ch | Enables early-stage filtering of candidates, focusing resources on the most promising compounds. |

Unexplored Chemical Transformations and Synthetic Challenges

While the butenolide core is a well-established structural motif, there remain significant challenges and unexplored avenues in its synthesis and chemical transformation. researchgate.netresearchgate.net The development of efficient and general methods for producing highly substituted furanones continues to be a major focus in organic chemistry. researchgate.netescholarship.org

One of the primary challenges lies in achieving modular and regioselective synthesis. While numerous methods exist for creating butenolides, many are limited in scope or require multi-step procedures. researchgate.netresearchgate.net Recent advances, such as palladium-catalyzed C-H activation reactions, allow for the one-step conversion of aliphatic acids into butenolides, providing rapid access to this chemical space. nih.gov Another strategy involves the ring-opening of functionalized cyclopropenones, which is tolerant of a wide range of functional groups. escholarship.org However, applying these methods to achieve the specific 5-(2,5-dimethoxyphenyl) substitution pattern efficiently and from simple precursors remains an area of active research. The synthesis of related 5-aryl-furan-2(3H)-ones has been reported, but often requires specific starting materials and conditions. aip.orgacs.org

The reactivity of the this compound scaffold itself offers fertile ground for exploration. The furanone ring contains multiple reactive sites, including the carbon-carbon double bond and the ester carbonyl group, making it a versatile building block for more complex molecules. nih.gov While reactions like vinylogous aldol (B89426) additions and Mannich-type reactions have been explored with butenolides, the full potential of 5-aryl substituted derivatives is yet to be unlocked. nih.gov For example, higher-order cycloaddition reactions, such as the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with heptafulvenes, demonstrate the potential to rapidly construct complex polycyclic systems. acs.org The introduction of new functional groups, such as a hydrazone group at the 3-position, further expands the synthetic utility of these compounds, opening up new chemical transformations. aip.org Investigating the unique reactivity conferred by the electron-rich 2,5-dimethoxyphenyl substituent could lead to novel and unexpected chemical behavior.

| Challenge/Opportunity | Description | Relevance to this compound |

|---|---|---|

| General and Efficient Synthesis | Developing synthetic methods that are broadly applicable to a wide range of substituted butenolides with high yields and selectivity. researchgate.net | Current methods may not be optimized for the specific substitution pattern of the target compound. |

| Stereoselective Synthesis | Controlling the stereochemistry at chiral centers, which is crucial for biological activity. Many natural butenolides are chiral. researchgate.net | Creating enantiomerically pure versions of the compound or its derivatives for pharmacological studies. |

| Exploring C-H Activation | Utilizing modern C-H activation strategies to directly functionalize the furanone or aryl ring, avoiding pre-functionalized starting materials. nih.gov | Offers a more atom-economical and efficient route to novel derivatives. |

| Higher-Order Cycloadditions | Using the furanone as a 2π-component in cycloaddition reactions to build complex, polycyclic structures. acs.org | Rapidly increases molecular complexity and provides access to novel ring systems. |

| Novel Functionalization | Introducing new functional groups onto the furanone ring to explore new reactivity patterns. aip.org | Expands the synthetic toolbox and allows for the creation of compounds with unique properties. |

Conclusions and Outlook on 5 2,5 Dimethoxyphenyl 3h Furan 2 One Research

Synthesis of Key Research Discoveries and Scientific Contributions

Research into 5-aryl-3H-furan-2-ones, the class of compounds to which 5-(2,5-dimethoxyphenyl)-3H-furan-2-one belongs, has led to significant scientific contributions, primarily in the realm of synthetic organic chemistry and medicinal chemistry.